Enzymatic Potency Superiority of Mps1-IN-6 Over NMS-P715 and AZ3146 in Biochemical Mps1 Assays
Mps1-IN-6 inhibits recombinant Mps1 kinase with an IC50 of 6.4 nM, representing a 28-fold improvement in potency over the widely used benchmark inhibitor NMS-P715 (IC50 = 182 nM) and an approximately 5-fold improvement over AZ3146 (IC50 = 35 nM) when compared across independent biochemical assays performed with ATP at near-physiological concentrations [1]. This large potency differential means that Mps1-IN-6 achieves near-complete target engagement at concentrations where NMS-P715 would leave substantial residual Mps1 activity.
| Evidence Dimension | Mps1 kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.4 nM |
| Comparator Or Baseline | NMS-P715 IC50 = 182 nM; AZ3146 IC50 = 35 nM (biochemical assay, recombinant Mps1) |
| Quantified Difference | 6.4 nM vs. 182 nM (~28-fold more potent than NMS-P715); 6.4 nM vs. 35 nM (~5.5-fold more potent than AZ3146) |
| Conditions | Recombinant Mps1 kinase assay; ATP concentrations at Km,app levels per published conditions [1] |
Why This Matters
Greater biochemical potency enables lower compound usage per experiment, reducing vehicle-related artifacts and improving assay signal-to-noise ratios.
- [1] Lee Y, et al. J Med Chem. 2021;64(10):6985-6995. Mps1-IN-6 (Compound 9) Mps1 IC50 = 6.4 nM. View Source
